Methyl 4-[(2-{[2-(2-fluorophenoxy)ethyl]amino}acetamido)methyl]benzoate
Description
Methyl 4-[(2-{[2-(2-fluorophenoxy)ethyl]amino}acetamido)methyl]benzoate is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a benzoate ester linked to a fluorophenoxyethylamine moiety through an acetamido group. The presence of fluorine in the phenoxy group adds to its chemical stability and reactivity.
Properties
Molecular Formula |
C19H21FN2O4 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
methyl 4-[[[2-[2-(2-fluorophenoxy)ethylamino]acetyl]amino]methyl]benzoate |
InChI |
InChI=1S/C19H21FN2O4/c1-25-19(24)15-8-6-14(7-9-15)12-22-18(23)13-21-10-11-26-17-5-3-2-4-16(17)20/h2-9,21H,10-13H2,1H3,(H,22,23) |
InChI Key |
BEVYCJQQWDEMIK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNC(=O)CNCCOC2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-{[2-(2-fluorophenoxy)ethyl]amino}acetamido)methyl]benzoate typically involves multiple steps:
Formation of the Fluorophenoxyethylamine: This step involves the reaction of 2-fluorophenol with ethylene oxide in the presence of a base to form 2-(2-fluorophenoxy)ethanol. This intermediate is then reacted with ammonia or an amine to form 2-(2-fluorophenoxy)ethylamine.
Acetamidation: The 2-(2-fluorophenoxy)ethylamine is then reacted with chloroacetyl chloride in the presence of a base to form 2-{[2-(2-fluorophenoxy)ethyl]amino}acetamide.
Esterification: Finally, the 2-{[2-(2-fluorophenoxy)ethyl]amino}acetamide is reacted with methyl 4-formylbenzoate under acidic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-{[2-(2-fluorophenoxy)ethyl]amino}acetamido)methyl]benzoate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the fluorophenoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a base or catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted benzoates, fluorophenoxy derivatives.
Scientific Research Applications
Methyl 4-[(2-{[2-(2-fluorophenoxy)ethyl]amino}acetamido)methyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-[(2-{[2-(2-fluorophenoxy)ethyl]amino}acetamido)methyl]benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((2-(2-(((4-fluorobenzoyl)amino)acetyl)carbohydrazonoyl)phenoxy)methyl)benzoate
- Methyl 2-((4-formylphenoxy)methyl)benzoate
Uniqueness
Methyl 4-[(2-{[2-(2-fluorophenoxy)ethyl]amino}acetamido)methyl]benzoate is unique due to its specific structural features, including the presence of the fluorophenoxy group and the acetamido linkage. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
